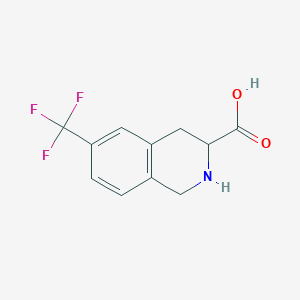
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an aminoethyl group, and a dihydroxypropyl phosphate moiety. This compound is of significant interest in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures that the amino group does not participate in unwanted side reactions.
Phosphorylation: The protected aminoethyl group is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3), to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates or phosphines.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphonates or phosphines.
Substitution: Free aminoethyl group ready for further reactions.
Wissenschaftliche Forschungsanwendungen
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: The phosphate group can mimic natural substrates of enzymes, leading to competitive inhibition.
Protein Modification: The aminoethyl group can form covalent bonds with proteins, altering their function.
Signal Transduction: The compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium2-aminoethyl(2,3-dihydroxypropyl)phosphate: Lacks the BOC protecting group, making it more reactive but less stable.
Sodium2-((tert-butoxycarbonyl)amino)ethylphosphate: Does not have the dihydroxypropyl group, limiting its applications in hydroxylation reactions.
Uniqueness
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is unique due to its combination of a BOC-protected amino group, a dihydroxypropyl moiety, and a phosphate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile tool in research and industry.
Eigenschaften
Molekularformel |
C10H21NNaO8P |
|---|---|
Molekulargewicht |
337.24 g/mol |
IUPAC-Name |
sodium;2,3-dihydroxypropyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
SVKJWXOVLJCHHZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
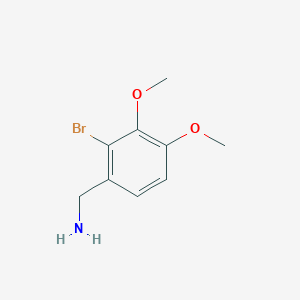
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)


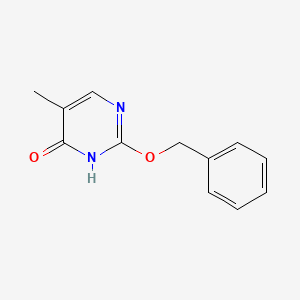
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
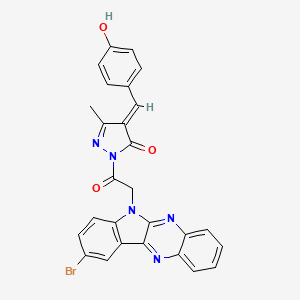
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-](/img/structure/B13123800.png)


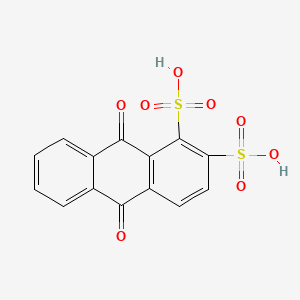
![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
